Bienvenue dans la boutique en ligne BenchChem!

N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide

Quinoxaline sulfonamide Lipophilicity Drug design

This compound occupies a unique position in PI3K inhibitor SAR: the isobutylamino (branched) substituent at the quinoxaline 3-position paired with a 4-methylbenzenesulfonamide moiety creates a distinct physicochemical fingerprint. Directly comparable to the n-butylamino linear analog and the 2,4-dimethylbenzenesulfonamide congener for matched molecular pair analysis. With 17.4% lower MW than Pilaralisib (XL147) and one fewer rotatable bond than the n-butyl variant, it is purpose-built for conformational entropy and isoform selectivity studies. Procure alongside the 2,4-dimethyl analog (CAS 881563-38-8) and n-butyl variant for controlled paired assays.

Molecular Formula C19H22N4O2S
Molecular Weight 370.47
CAS No. 881563-66-2
Cat. No. B2554518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide
CAS881563-66-2
Molecular FormulaC19H22N4O2S
Molecular Weight370.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC(C)C
InChIInChI=1S/C19H22N4O2S/c1-13(2)12-20-18-19(22-17-7-5-4-6-16(17)21-18)23-26(24,25)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,20,21)(H,22,23)
InChIKeyBMRVWEURJKBMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (CAS 881563-66-2): Structural Identity and Procurement Context


N-(3-(Isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (CAS 881563-66-2) is a synthetic small molecule belonging to the quinoxaline-sulfonamide hybrid class, with molecular formula C₁₉H₂₂N₄O₂S and a molecular weight of 370.47 g·mol⁻¹ [REFS-1, REFS-2]. This compound occupies a defined position within the chemical space of N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives, a scaffold pursued extensively for phosphatidylinositol 3-kinase (PI3K) inhibition . The compound is distinguished from its nearest commercial analogs by its specific substitution pattern: an isobutylamino group at the quinoxaline 3-position paired with a 4-methylbenzenesulfonamide (tosyl) moiety, which together confer a distinct physicochemical and pharmacological fingerprint relative to both the 2,4-dimethylbenzenesulfonamide analog (CAS 881563-38-8) and the n-butylamino variant.

Why Generic Quinoxaline-Sulfonamide Substitution Fails: Structural Determinants of Target Engagement and Property Divergence for CAS 881563-66-2


Quinoxaline-sulfonamide derivatives cannot be treated as freely interchangeable despite sharing a common core scaffold. The 3-position amino substituent dictates both the three-dimensional conformation of the sulfonamide side chain and the complementarity to the ATP-binding pocket of PI3K isoforms . Within the Exelixis-disclosed structural series , minor alterations—such as replacing the isobutylamino group with an n-butylamino chain (CAS of analog available via smolecule.com) or shifting the methyl substituent from the 4-position to a 2,4-dimethyl pattern (CAS 881563-38-8)—produce measurable shifts in calculated lipophilicity (ΔXLogP3 ≈ 0.6 units) and hydrogen-bonding capacity, which directly impact membrane permeability, metabolic stability, and isoform selectivity profiles . Consequently, procurement decisions based solely on the quinoxaline-sulfonamide substructure, without verifying the exact substitution pattern against the structure–activity relationship (SAR) requirements of the intended assay, risk selecting a compound that is either inactive or exhibits an altered selectivity window relative to the reference tool compound.

Quantitative Differentiation Evidence: N-(3-(Isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (CAS 881563-66-2) vs. Closest Analogs


Lipophilicity Modulation via Benzenesulfonamide Methyl Substitution: 4-Methyl vs. 2,4-Dimethyl

The 4-methylbenzenesulfonamide (tosyl) motif in CAS 881563-66-2 confers a lower calculated lipophilicity compared with the 2,4-dimethylbenzenesulfonamide analog CAS 881563-38-8 . The 2,4-dimethyl analog carries an additional ortho-methyl group that shields the sulfonamide NH and increases molecular volume, shifting the computed XLogP3 to 4.4 and the topological polar surface area to 92.4 Ų . For the target compound (4-methyl only), the absence of the ortho-methyl substituent is expected to reduce XLogP3 by approximately 0.4–0.8 log units (estimated via fragment-based calculation), a difference that can translate into a >2-fold variation in predicted membrane permeability based on established Lipinski correlations.

Quinoxaline sulfonamide Lipophilicity Drug design

Isobutylamino vs. n-Butylamino Substitution: Steric Branching Effects on Molecular Recognition

The 3-position substituent on the quinoxaline ring projects into a hydrophobic region of the PI3K ATP-binding pocket, where the degree of alkyl chain branching directly influences van der Waals contacts and conformational flexibility . The isobutylamino group in CAS 881563-66-2 introduces a branched β-carbon, creating a larger steric footprint than the linear n-butylamino chain of the analog N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide . In closely related quinoxaline PI3K inhibitor series, branched alkyl substituents at this position have been associated with differential isoform selectivity profiles, as the steric bulk can differentially engage the p110α vs. p110β gatekeeper residues .

Kinase inhibitor Binding pocket complementarity Selectivity

Molecular Weight and Ligand Efficiency Considerations: Size Advantage Over the XL147 (Pilaralisib) Scaffold

CAS 881563-66-2 (MW 370.47) is significantly smaller than the clinically investigated quinoxaline-sulfonamide PI3Kα inhibitor Pilaralisib (XL147, SAR245408, CAS 956958-53-5, MW 448.52) . This size difference (ΔMW = −78.05 g·mol⁻¹, or 17.4% reduction) translates into a higher predicted ligand efficiency index . In fragment-based and lead-optimization screening cascades, smaller MW scaffolds with demonstrable biochemical activity are prized as starting points for further elaboration, because they offer greater headroom for property optimization before exceeding Lipinski boundaries.

Ligand efficiency Fragment-based drug discovery Lead optimization

PI3K Inhibitor Class Membership: Evidence from Patent and Structural Context

The compound falls within the generic Markush structure of Exelixis's PI3K inhibitor patents (e.g., US7592342B2 and NZ566837A), which claim quinoxaline-sulfonamide derivatives wherein the 3-amino substituent can be alkyl, branched alkyl, or aryl . While specific IC₅₀ values for CAS 881563-66-2 have not been published, the closest structurally characterized analogs within this patent class (e.g., XL147/Pilaralisib) demonstrate PI3Kα inhibition with IC₅₀ values in the nanomolar range (reported IC₅₀ = 39 nM for PI3Kα ). The presence of the isobutylamino group satisfies the patent's requirement for a hydrophobic substituent capable of occupying the affinity pocket adjacent to the hinge-binding region .

Phosphatidylinositol 3-kinase Cancer biology Kinase inhibitor

Recommended Application Scenarios for N-(3-(Isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (CAS 881563-66-2) Based on Differential Evidence


PI3K Pathway Probe Differentiated from XL147 by Reduced Molecular Size and Altered 3-Substituent

In PI3K/Akt/mTOR signaling studies, CAS 881563-66-2 serves as a structurally simplified analog of Pilaralisib (XL147). Its 17.4% lower molecular weight (370.47 vs. 448.52 g·mol⁻¹ for XL147 ) makes it a suitable tool for investigating the contribution of the 3-benzothiadiazolylamino extension to kinase selectivity. The isobutylamino substituent reduces the number of rotatable bonds by one relative to the n-butyl analog, enabling studies of conformational entropy effects on target binding . Researchers should employ this compound alongside XL147 in parallel biochemical panels to dissect the structure–activity relationship of the 3-position substituent toward individual PI3K isoforms .

Lead-Optimization Starting Point for Fragment-to-Lead Medicinal Chemistry

With a molecular weight of 370.47 g·mol⁻¹ and a predicted lipophilicity (XLogP3 estimated ~3.6–3.8) lower than the 2,4-dimethyl analog (XLogP3 = 4.4 ), this compound offers a favorable starting point for fragment-to-lead and lead-optimization campaigns targeting the PI3K or related kinase family. The lower calculated lipophilicity relative to the dimethyl congener may translate to improved aqueous solubility and reduced cytochrome P450 inhibition liability, which are desirable properties in early lead series . Synthetic chemistry teams can exploit the tosyl sulfonamide as a handle for parallel derivatization while leveraging the isobutylamino branch point for diversity-oriented synthesis .

Physicochemical Comparator in Property-Based Drug Design Studies

CAS 881563-66-2 forms a matched molecular pair with its 2,4-dimethylbenzenesulfonamide analog (CAS 881563-38-8), differing only by the presence of an ortho-methyl substituent on the phenyl ring. This pair enables quantitative assessment of the impact of a single methyl group on measured lipophilicity, solubility, and permeability—fundamental parameters in property-based drug design . Procurement of both compounds allows for controlled paired analysis in assays where subtle lipophilicity differences (ΔXLogP3 ≈ 0.6 units) are expected to produce measurable divergence in cellular activity and off-target profiles .

Chemical Biology Tool for Branched-vs.-Linear Alkyl Chain SAR Exploration

The isobutylamino (branched) vs. n-butylamino (linear) comparison at the quinoxaline 3-position provides a clean system for probing the role of alkyl chain branching in kinase–inhibitor recognition . The target compound contributes one fewer rotatable bond than the n-butyl variant, offering an experimental model for testing computational predictions of conformational entropy penalties upon binding . This makes CAS 881563-66-2 particularly suited for academic groups performing integrated computational–experimental validation of free-energy perturbation or molecular dynamics binding predictions.

Quote Request

Request a Quote for N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.